molecular formula C24H24N4O3S B13945252 Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- CAS No. 59988-08-8

Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-

Cat. No.: B13945252
CAS No.: 59988-08-8
M. Wt: 448.5 g/mol
InChI Key: QFIQARFGVKQNAF-UHFFFAOYSA-N
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Description

Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- is a complex organic compound with a molecular formula of C24H24N4O3S and a molecular weight of 448.54 g/mol This compound is known for its unique structure, which includes an acridine moiety linked to a methanesulfonanilide group through a butyramido linkage

Preparation Methods

The synthesis of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- involves its interaction with DNA. The acridine moiety intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This interference can inhibit DNA replication and repair, leading to cell death. The compound also targets specific enzymes involved in DNA synthesis, further enhancing its anticancer activity .

Comparison with Similar Compounds

Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- can be compared with other similar compounds, such as:

    4’-(9-Acridinylamino)methanesulfonanilide: This compound shares a similar structure but lacks the butyramido group.

    4’-(3-Iodo-9-acridinylamino)methanesulfonanilide: This compound contains an iodine atom instead of the butyramido group.

The uniqueness of Methanesulfonanilide, 4’-(3-butyramido-9-acridinylamino)- lies in its combination of the acridine, butyramido, and methanesulfonanilide groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H19N3O2S
  • Molecular Weight : 335.41 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)
  • IUPAC Name : Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-

The compound features a methanesulfonamide group linked to an acridine structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

1. Anticancer Properties

Research has indicated that Methanesulfonanilide derivatives exhibit promising anticancer activity. The acridine moiety is particularly noted for its ability to intercalate DNA, disrupting replication and transcription processes.

Case Study Findings:

  • A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner.
  • The mechanism was linked to apoptosis induction via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .

2. Antimicrobial Activity

Methanesulfonanilide derivatives have also been evaluated for their antimicrobial properties.

Research Insights:

  • In vitro studies revealed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria.
  • The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

The biological activity of Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)- can be attributed to several mechanisms:

  • DNA Intercalation : The acridine structure allows for intercalation between DNA base pairs, leading to structural distortion and inhibition of polymerases .
  • Enzyme Inhibition : The methanesulfonamide group may interact with various enzymes involved in metabolic pathways, modulating their activity and leading to altered cellular responses .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaAnticancer ActivityAntimicrobial Activity
Methanesulfonanilide, 4'-(3-butyramido-9-acridinylamino)-C16H19N3O2SHighModerate
Methanesulfonanilide, 4'-(9-acridinylamino)-C20H17N3O2SModerateHigh
4'-(3-Acetamido-9-acridinylamino)methanesulfonanilideC18H20N4O2SLowHigh

Properties

CAS No.

59988-08-8

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[9-[4-(methanesulfonamido)anilino]acridin-3-yl]butanamide

InChI

InChI=1S/C24H24N4O3S/c1-3-6-23(29)25-18-13-14-20-22(15-18)27-21-8-5-4-7-19(21)24(20)26-16-9-11-17(12-10-16)28-32(2,30)31/h4-5,7-15,28H,3,6H2,1-2H3,(H,25,29)(H,26,27)

InChI Key

QFIQARFGVKQNAF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C

Origin of Product

United States

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